molecular formula C19H18O4 B7836918 1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-6-methyl-3-(1-methylethyl)phenyl)- CAS No. 71313-37-6

1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-6-methyl-3-(1-methylethyl)phenyl)-

Cat. No.: B7836918
CAS No.: 71313-37-6
M. Wt: 310.3 g/mol
InChI Key: XRNSMTMFLNNOKG-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-6-methyl-3-(1-methylethyl)phenyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indene dione core and a substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-6-methyl-3-(1-methylethyl)phenyl)- typically involves multi-step organic reactions. One common method includes the condensation of indene-1,3-dione with a substituted phenol under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-6-methyl-3-(1-methylethyl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the indene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.

Scientific Research Applications

1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-6-methyl-3-(1-methylethyl)phenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-Indene-1,3(2H)-dione: The parent compound without the substituted phenyl group.

    2-Hydroxy-1H-indene-1,3(2H)-dione: A hydroxylated derivative of the parent compound.

    6-Methyl-3-(1-methylethyl)phenol: The phenyl group without the indene dione core.

Uniqueness

1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-6-methyl-3-(1-methylethyl)phenyl)- is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-hydroxy-2-(2-hydroxy-6-methyl-3-propan-2-ylphenyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-10(2)12-9-8-11(3)15(16(12)20)19(23)17(21)13-6-4-5-7-14(13)18(19)22/h4-10,20,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNSMTMFLNNOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)O)C2(C(=O)C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221486
Record name 1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-6-methyl-3-(1-methylethyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71313-37-6
Record name 1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-6-methyl-3-(1-methylethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071313376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-6-methyl-3-(1-methylethyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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